molecular formula C15H16ClN3S2 B063435 N-(2-Chloro-5-methylsulfanyl-phenyl)-N''-(3-methylsulfanyl-phenyl)-guanidine CAS No. 160754-78-9

N-(2-Chloro-5-methylsulfanyl-phenyl)-N''-(3-methylsulfanyl-phenyl)-guanidine

Cat. No.: B063435
CAS No.: 160754-78-9
M. Wt: 337.9 g/mol
InChI Key: WRCQAVVHFIRQLI-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-methylsulfanyl-phenyl)-N’'-(3-methylsulfanyl-phenyl)-guanidine is a synthetic organic compound characterized by the presence of chloro, methylsulfanyl, and guanidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-5-methylsulfanyl-phenyl)-N’'-(3-methylsulfanyl-phenyl)-guanidine typically involves the reaction of 2-chloro-5-methylsulfanyl aniline with 3-methylsulfanyl aniline in the presence of a guanidine derivative. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-methylsulfanyl-phenyl)-N’'-(3-methylsulfanyl-phenyl)-guanidine can undergo various chemical reactions including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Ammonia, thiols, ethanol as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated product.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-methylsulfanyl-phenyl)-N’'-(3-methylsulfanyl-phenyl)-guanidine involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The guanidine group is known for its ability to form strong hydrogen bonds, which can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-phenyl)-N’'-(3-methylsulfanyl-phenyl)-guanidine
  • N-(2-Chloro-5-methylsulfanyl-phenyl)-N’'-(phenyl)-guanidine
  • N-(2-Chloro-5-methylsulfanyl-phenyl)-N’'-(3-methyl-phenyl)-guanidine

Uniqueness

N-(2-Chloro-5-methylsulfanyl-phenyl)-N’'-(3-methylsulfanyl-phenyl)-guanidine is unique due to the presence of both chloro and methylsulfanyl groups on the phenyl rings, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-(2-chloro-5-methylsulfanylphenyl)-1-(3-methylsulfanylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3S2/c1-20-11-5-3-4-10(8-11)18-15(17)19-14-9-12(21-2)6-7-13(14)16/h3-9H,1-2H3,(H3,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCQAVVHFIRQLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)N=C(N)NC2=CC(=CC=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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